molecular formula C26H22N6O2 B2595010 3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031552-88-1

3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2595010
CAS No.: 1031552-88-1
M. Wt: 450.502
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolinones. This compound is characterized by its unique triazoloquinazoline core, which is fused with a phenylpiperazine moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a quinazoline derivative, followed by the introduction of a triazole ring through cyclization reactions. The phenylpiperazine moiety is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to facilitate the reactions under controlled temperature and pressure conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted triazoloquinazolinones, dihydro derivatives, and N-oxide compounds. These products often exhibit distinct chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-8-(4-methylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
  • 3-phenyl-8-(4-ethylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
  • 3-phenyl-8-(4-isopropylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Uniqueness

The uniqueness of 3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one lies in its specific structural features, such as the phenylpiperazine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity, selectivity, and stability, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O2/c33-25-21-12-11-19(26(34)31-15-13-30(14-16-31)20-9-5-2-6-10-20)17-22(21)32-24(27-25)23(28-29-32)18-7-3-1-4-8-18/h1-12,17,29H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLAOMUZHDFRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.